

Commercial Availability and Synthetic Utility of 1-(Benzyloxy)-2-bromobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-bromobenzene

Cat. No.: B139812

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Abstract

1-(Benzyloxy)-2-bromobenzene is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct functional handles: a versatile aryl bromide and a stable benzyl ether protecting group. The aryl bromide moiety readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the commercial availability of **1-(Benzyloxy)-2-bromobenzene**, its key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

1-(Benzyloxy)-2-bromobenzene is commercially available from a range of chemical suppliers. The purity, available quantities, and pricing can vary between vendors. Researchers are advised to consult the suppliers' websites for the most current information.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
Sigma-Aldrich	Varies	≥97%	1g, 5g	115.50 - 389.50[1]
Fisher Scientific	Varies	Varies	Varies	Varies[1]
TCI America	Varies	Varies	Varies	Varies[1]
BLD Pharm	BD137485	98%	1g, 5g, 25g	Varies
Manchester Organics	42537	>97%	1g, 5g	Varies[2]
HENAN OWESOME PHARMECEUTI CAL TECHNOLOGY	Varies	Reagent Grade	Bulk	Varies[3]

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Benzyloxy)-2-bromobenzene** is provided below.

Property	Value
CAS Number	31575-75-4[3]
Molecular Formula	C ₁₃ H ₁₁ BrO[3]
Molecular Weight	263.13 g/mol [3]
Appearance	Off-white to light yellow solid or oil
Boiling Point	100 °C @ 0.06 Torr[3]
Density	1.4 ± 0.1 g/cm ³ [3]
Flash Point	>230 °F[3]
Refractive Index	1.600[3]

Synthesis of 1-(Benzyloxy)-2-bromobenzene

The most common laboratory synthesis of **1-(Benzyloxy)-2-bromobenzene** involves the Williamson ether synthesis from 2-bromophenol and benzyl bromide.

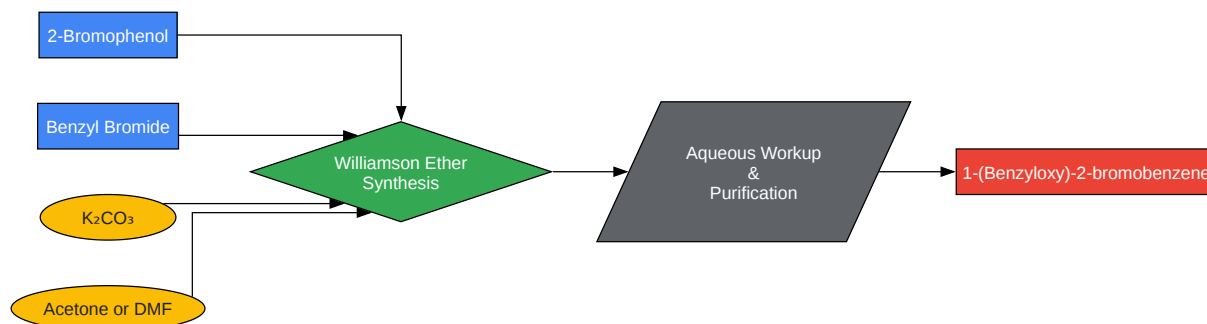
Experimental Protocol: Williamson Ether Synthesis

Materials:

- 2-Bromophenol
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone or N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 2-bromophenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and a suitable solvent such as acetone or DMF.
- Stir the mixture at room temperature for 15-20 minutes.
- Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with the reaction solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure **1-(Benzyloxy)-2-bromobenzene**.



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Caption: Williamson Ether Synthesis Workflow.

Applications in Cross-Coupling Reactions

1-(Benzyloxy)-2-bromobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

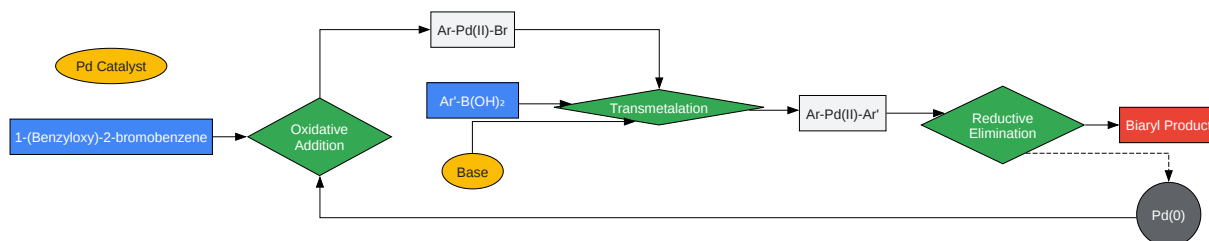
Materials:

- **1-(Benzyloxy)-2-bromobenzene**
- Arylboronic acid or ester (1.1 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
- Schlenk flask or sealed tube
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask or sealed tube, add **1-(Benzyloxy)-2-bromobenzene** (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.
- Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

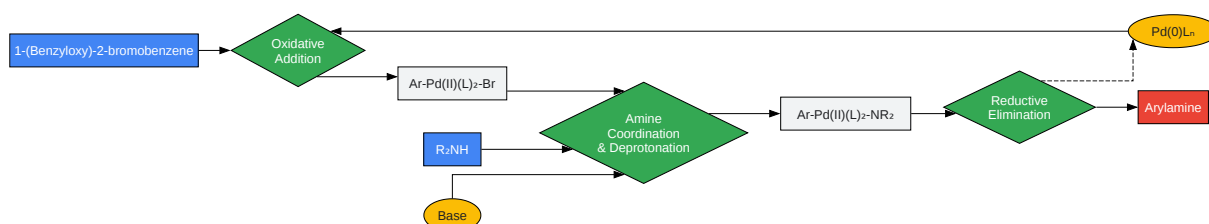
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.

Materials:

- **1-(Benzyloxy)-2-bromobenzene**
- Amine (primary or secondary) (1.1 - 1.5 eq)
- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.0 eq relative to Pd)
- Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk flask or glovebox

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
- Add **1-(Benzyloxy)-2-bromobenzene** (1.0 eq) and the amine.
- Add the anhydrous, degassed solvent.
- Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite®, eluting with the same solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography to afford the desired arylamine.



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Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

1-(Benzyloxy)-2-bromobenzene is a readily accessible and highly versatile synthetic intermediate. Its dual functionality allows for sequential and orthogonal chemical modifications, making it an invaluable tool for the construction of complex organic molecules. The experimental protocols provided herein for its synthesis and application in key cross-coupling reactions serve as a practical guide for researchers in drug discovery and materials science. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the development of novel and efficient synthetic methodologies.

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